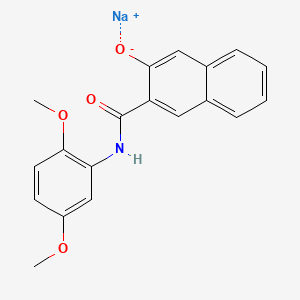
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt typically involves the following steps:
Formation of the Naphthalenecarboxamide Core: The initial step involves the formation of the naphthalenecarboxamide core through a reaction between naphthalene and a suitable carboxamide precursor under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 2,5-dimethoxyphenyl group through a substitution reaction. This step requires the use of specific reagents and catalysts to ensure the selective attachment of the dimethoxyphenyl group to the naphthalenecarboxamide core.
Hydroxylation: The hydroxylation of the compound is achieved through an oxidation reaction, where a hydroxyl group is introduced at the 3-position of the naphthalenecarboxamide ring.
Formation of the Monosodium Salt: The final step involves the formation of the monosodium salt by reacting the hydroxylated compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the dimethoxyphenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum, along with suitable solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenecarboxamides.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a similar structure but lacks the hydroxyl group at the 3-position.
3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has a different substituent at the 3-position and a chloro group on the dimethoxyphenyl ring.
3-(Acetyloxy)-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has an acetyloxy group at the 3-position and a chloro group on the dimethoxyphenyl ring.
Uniqueness
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the hydroxyl group at the 3-position and the monosodium salt form
Eigenschaften
CAS-Nummer |
68556-11-6 |
|---|---|
Molekularformel |
C19H16NNaO4 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
sodium;3-[(2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C19H17NO4.Na/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |
InChI-Schlüssel |
OZTWQXKJHGKZDM-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
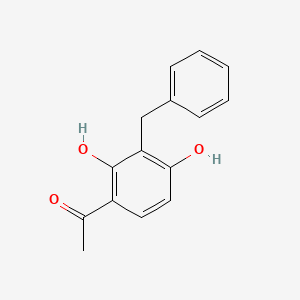
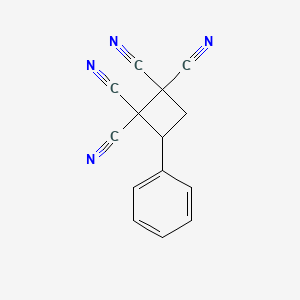
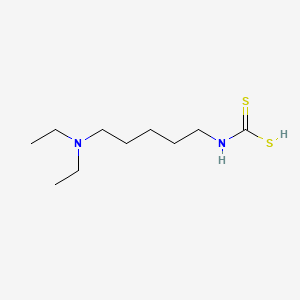

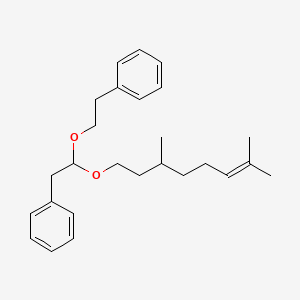
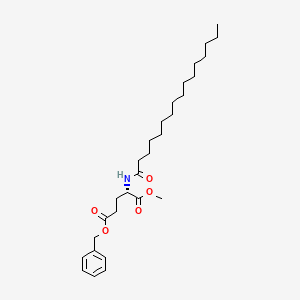
![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
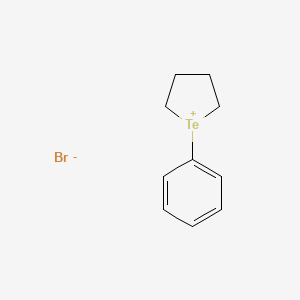
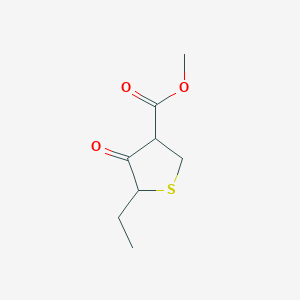
![Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt](/img/structure/B14463650.png)
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)
